molecular formula C14H23NO4 B2484147 6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2228127-33-9

6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No. B2484147
CAS RN: 2228127-33-9
M. Wt: 269.341
InChI Key: CKVRHGHNZASKIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related azaspiro compounds has been achieved through various synthetic routes. For instance, Meyers et al. (2009) described efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to the target molecule, highlighting the versatility of spirocyclic compounds in accessing chemical space complementary to traditional piperidine systems (Meyers et al., 2009). Additionally, Chalyk et al. (2017) synthesized new scaffolds for drug discovery, including 6-azaspiro[4.3]alkanes, from four-membered-ring ketones, demonstrating the potential for innovative scaffold development (Chalyk et al., 2017).

Molecular Structure Analysis

Żesławska et al. (2017) conducted a conformational study of a related compound, revealing insights into the structural characteristics of azaspiro compounds. Their work on the crystal structures of enantiomers provides valuable information on the molecular structure, including the stabilization mechanisms and conformational preferences of these compounds (Żesławska et al., 2017).

Chemical Reactions and Properties

Sukhorukov et al. (2008) reported on the cascade transformation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under catalytic hydrogenation conditions, suggesting a versatile reactivity profile for azaspiro compounds. This transformation provides insight into the chemical reactivity and potential applications of azaspiro derivatives in organic synthesis (Sukhorukov et al., 2008).

Scientific Research Applications

Innovative Scaffolds for Drug Discovery

6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid and related compounds, known as 6-azaspiro[4.3]alkanes, have been synthesized from cyclobutanone and related compounds. These serve as innovative scaffolds for drug discovery due to their unique structural properties (Chalyk et al., 2017).

Synthesis for Peptide Mimetics

This compound has been utilized in the synthesis of spirolactams, which are conformationally restricted pseudopeptides. These spirolactams, such as 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, are used in peptide synthesis as constrained surrogates of Pro-Leu and Gly-Leu dipeptides (Fernandez et al., 2002).

Utility in Chemical Space Exploration

Compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, related to 6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid, have been synthesized for exploring chemical spaces complementary to piperidine ring systems. These compounds are valuable for their potential to access novel compounds (Meyers et al., 2009).

Synthesis of Amino Acid Analogs

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which are structurally related to 6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid, has been performed. These novel amino acids are part of the family of sterically constrained amino acids, useful in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-7-14)8-5-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVRHGHNZASKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CCC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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